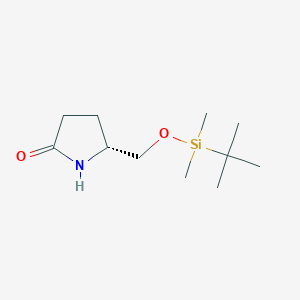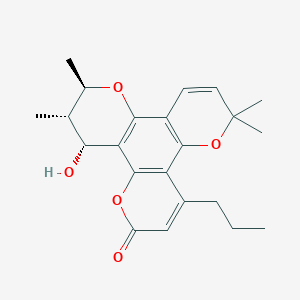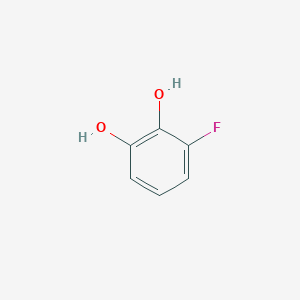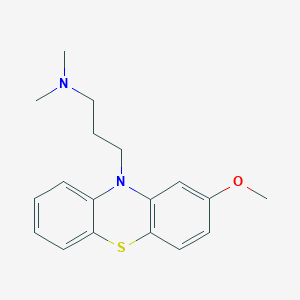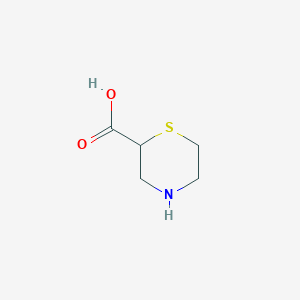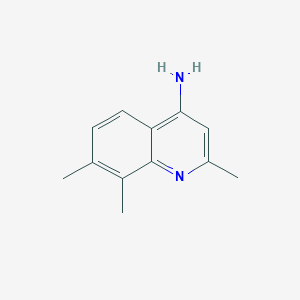
2,7,8-Trimethylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,8-Trimethylquinolin-4-amine is a heterocyclic organic compound that has been studied for its potential use in scientific research. This compound has a unique chemical structure that makes it useful for a variety of applications, including as a fluorescent probe and in the synthesis of other compounds. In
Mécanisme D'action
The mechanism of action of 2,7,8-Trimethylquinolin-4-amine is not fully understood, but it is believed to interact with metal ions and other molecules in biological systems. This compound has been shown to have a high affinity for certain metal ions, including zinc and copper, and may be useful in the detection and quantification of these ions in biological samples.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,7,8-Trimethylquinolin-4-amine are not well characterized, but it is believed to have a low toxicity and minimal side effects. This compound has been shown to be stable under a variety of conditions and may be useful in a variety of biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,7,8-Trimethylquinolin-4-amine in lab experiments is its high affinity for metal ions, which makes it useful for detecting and quantifying these ions in biological samples. This compound is also stable and easy to work with, making it a good choice for a variety of applications. However, the limitations of this compound include its limited solubility in water and its potential for non-specific binding to other molecules in biological systems.
Orientations Futures
There are many possible future directions for research on 2,7,8-Trimethylquinolin-4-amine. One area of interest is the development of new fluorescent probes based on this compound, which could be used for the detection and quantification of a variety of molecules in biological systems. Another area of interest is the use of this compound in the development of new drugs, particularly those that target metal ions in biological systems. Finally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2,7,8-Trimethylquinolin-4-amine, which could lead to new insights into biological processes.
Méthodes De Synthèse
The synthesis of 2,7,8-Trimethylquinolin-4-amine involves the reaction of 2,7,8-Trimethylquinoline with an amine reagent. This reaction can be carried out using a variety of methods, including refluxing in a solvent such as ethanol or acetic acid. The resulting product is a yellow crystalline solid that can be purified using recrystallization.
Applications De Recherche Scientifique
2,7,8-Trimethylquinolin-4-amine has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of other compounds. This compound has been studied for its potential use in the development of new drugs and as a tool for investigating biological processes.
Propriétés
Numéro CAS |
147147-70-4 |
|---|---|
Nom du produit |
2,7,8-Trimethylquinolin-4-amine |
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2,7,8-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H2,13,14) |
Clé InChI |
STEFEHAUBRHNNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)N)C)C |
SMILES canonique |
CC1=C(C2=NC(=CC(=C2C=C1)N)C)C |
Synonymes |
4-AMINO-2,7,8-TRIMETHYLQUINOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



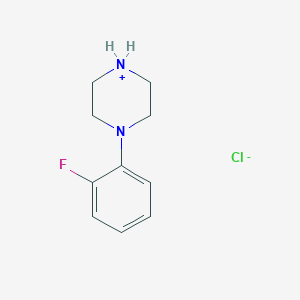
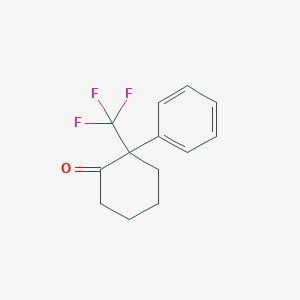
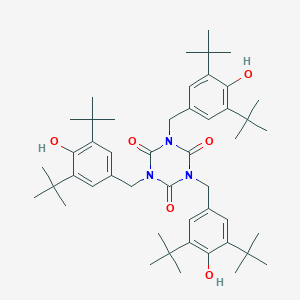
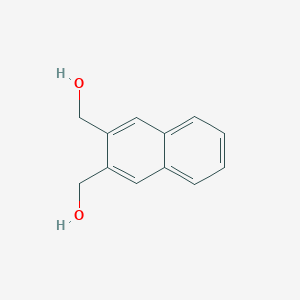
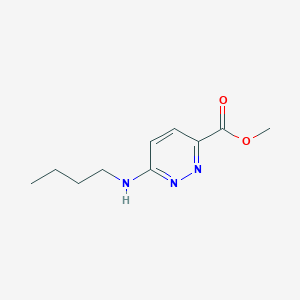
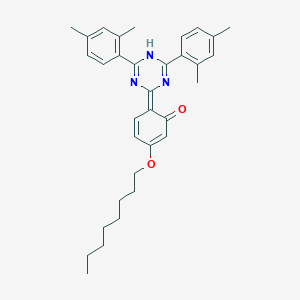
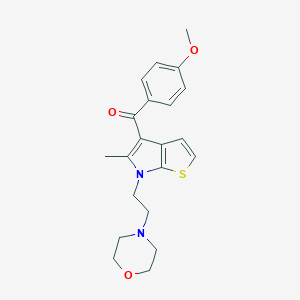
![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)
